An In-Depth Technical Guide to 2-(tert-Butylthio)tetrahydro-2H-pyran: Synthesis, Properties, and Reactivity
An In-Depth Technical Guide to 2-(tert-Butylthio)tetrahydro-2H-pyran: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butylthio)tetrahydro-2H-pyran is a heterocyclic organic compound featuring a tetrahydropyran ring substituted at the anomeric C2-position with a tert-butylthio group. This molecule belongs to the class of thioacetals, which are the sulfur analogs of acetals. The unique structural features of 2-(tert-Butylthio)tetrahydro-2H-pyran, particularly the acid-labile C-S bond at the anomeric center and the sterically bulky tert-butyl group, make it a compound of significant interest in modern organic synthesis.
This guide provides a comprehensive overview of the chemical properties of 2-(tert-Butylthio)tetrahydro-2H-pyran, including its synthesis, spectroscopic signature, and characteristic reactivity. The insights provided herein are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this compound as a versatile protecting group for thiols and as a valuable intermediate in complex molecule synthesis.
Synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran
The most direct and common method for the synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran is the acid-catalyzed addition of tert-butylthiol to 3,4-dihydro-2H-pyran (DHP). This reaction proceeds through a carbocation intermediate stabilized by the adjacent oxygen atom.[1][2]
Reaction Mechanism
The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst, which generates a resonance-stabilized oxocarbenium ion. The nucleophilic sulfur atom of tert-butylthiol then attacks this electrophilic intermediate to form the final product.
Caption: Synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran.
Experimental Protocol: Synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran
Materials:
-
3,4-Dihydro-2H-pyran (DHP)
-
tert-Butylthiol
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a stirred solution of tert-butylthiol (1.0 mmol) in anhydrous DCM (5 mL) at room temperature, add a catalytic amount of PTSA (e.g., 0.05 mmol).[3]
-
Add DHP (1.1 equivalents) dropwise to the mixture.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by flash chromatography on silica gel if necessary.
Physical and Spectroscopic Properties
While specific experimental data for 2-(tert-Butylthio)tetrahydro-2H-pyran is not widely published, its physical and spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₁₈OS | Based on the molecular structure. |
| Molecular Weight | 174.31 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar to other thioacetals and tetrahydropyran derivatives. |
| Boiling Point | ~180-200 °C (at atmospheric pressure) | Higher than tetrahydropyran (88 °C) due to increased molecular weight and van der Waals forces from the tert-butylthio group. |
| Density | ~0.95-1.05 g/mL | Expected to be slightly less dense than water, similar to other thioethers. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ether, THF, ethyl acetate). Insoluble in water. | The nonpolar alkyl and thioether groups dominate the molecule's polarity. |
| ¹H NMR (CDCl₃) | δ 4.8-5.0 (m, 1H, O-CH-S), 3.5-4.0 (m, 2H, O-CH₂), 1.3-1.9 (m, 6H, ring CH₂), 1.35 (s, 9H, C(CH₃)₃) | The anomeric proton (O-CH-S) is expected to be the most downfield. The tert-butyl group will appear as a sharp singlet. The tetrahydropyran ring protons will show complex multiplets. |
| ¹³C NMR (CDCl₃) | δ 80-85 (O-CH-S), 62-65 (O-CH₂), 45-50 (quaternary C of t-Bu), 30-32 (CH₃ of t-Bu), 20-35 (ring CH₂) | The anomeric carbon will be in the typical acetal/thioacetal region. The carbons of the tert-butyl group will be distinct. |
| IR (neat) | 2950-2850 cm⁻¹ (C-H stretching), 1050-1150 cm⁻¹ (C-O stretching) | Characteristic absorptions for alkyl C-H bonds and the C-O-C ether linkage of the tetrahydropyran ring. The C-S stretch is typically weak and difficult to assign. |
| Mass Spectrometry (EI) | m/z 174 (M⁺), 85 (tetrahydropyranyl cation), 57 (tert-butyl cation) | The molecular ion peak should be observable. Common fragmentation patterns would include the loss of the tert-butyl group and cleavage to form the stable oxocarbenium ion (m/z 85) and the tert-butyl cation (m/z 57).[4][5] |
Chemical Reactivity
The reactivity of 2-(tert-Butylthio)tetrahydro-2H-pyran is dominated by the chemistry of the thioacetal functional group. It is generally stable to basic and nucleophilic conditions but is sensitive to acid and electrophilic reagents.
Hydrolysis (Cleavage)
Similar to THP ethers, the tert-butylthio group can be cleaved under acidic conditions to regenerate the free thiol. This property makes it a useful protecting group for thiols.[1][6] The cleavage is typically performed using a protic or Lewis acid in the presence of a nucleophilic solvent like water or an alcohol.[2]
Caption: Hydrolysis of 2-(tert-Butylthio)tetrahydro-2H-pyran.
Experimental Protocol: Cleavage of the 2-(tert-Butylthio)tetrahydro-2H-pyran Group
Materials:
-
2-(tert-Butylthio)tetrahydro-2H-pyran derivative
-
Methanol or a mixture of THF/water
-
p-Toluenesulfonic acid (PTSA) or other suitable acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-(tert-Butylthio)tetrahydro-2H-pyran derivative (1.0 mmol) in methanol (10 mL).
-
Add a catalytic amount of PTSA (e.g., 0.1 mmol).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected thiol.
Oxidation
The sulfur atom in 2-(tert-Butylthio)tetrahydro-2H-pyran can be selectively oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.[7][8]
-
To Sulfoxide: Mild oxidizing agents such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at low temperatures are typically used.[8][9]
-
To Sulfone: Stronger oxidizing agents or an excess of the oxidant (e.g., two or more equivalents of m-CPBA or H₂O₂) at room temperature or with heating will lead to the sulfone.[10]
Caption: Oxidation pathway of 2-(tert-Butylthio)tetrahydro-2H-pyran.
Experimental Protocol: Oxidation to the Sulfoxide
Materials:
-
2-(tert-Butylthio)tetrahydro-2H-pyran
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(tert-Butylthio)tetrahydro-2H-pyran (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.0-1.1 equivalents) in DCM dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide, followed by saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfoxide.
Applications in Organic Synthesis
The primary application of 2-(tert-Butylthio)tetrahydro-2H-pyran in organic synthesis is as a protecting group for thiols.[1][11] The resulting thioacetal is stable to a wide range of reaction conditions under which other protecting groups might be labile, including basic, organometallic, and some reducing and oxidizing conditions. The ease of its introduction and its selective removal under acidic conditions make it a valuable tool in multistep synthesis.
Furthermore, the oxidized derivatives, the sulfoxide and sulfone, can serve as versatile synthetic intermediates. For instance, the sulfoxide can be used in Pummerer-type reactions, and the sulfone can act as a leaving group in substitution reactions or participate in Julia-Kocienski olefination reactions.
Conclusion
2-(tert-Butylthio)tetrahydro-2H-pyran is a readily accessible and highly useful compound in synthetic organic chemistry. Its chemical properties, governed by the thioacetal functionality, allow for its effective use as a robust protecting group for thiols. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity, as outlined in this guide, will enable researchers to confidently employ this reagent in the design and execution of complex synthetic strategies, ultimately facilitating advancements in drug discovery and development.
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